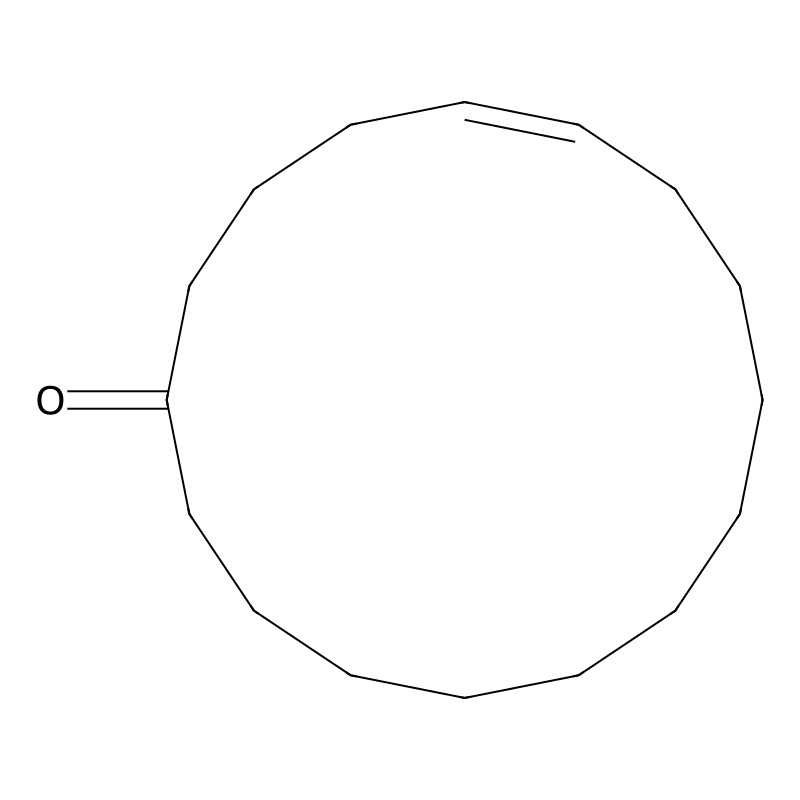5-Cyclohexadecen-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Fragrance and Flavor Research
5-Cyclohexadecen-1-one, also known as Ambrox or Ambroxan, is a synthetic musk with a powerful, sweet, and floral odor reminiscent of jasmine []. Due to its pleasant scent profile, 5-Cyclohexadecen-1-one finds extensive use in scientific research related to fragrance and flavor development [, ]. Researchers utilize 5-Cyclohexadecen-1-one in various fragrance applications, including perfumes, soaps, detergents, and cosmetic products []. Additionally, 5-Cyclohexadecen-1-one serves as a valuable tool in flavor research, employed to enhance or modify the taste of food and beverages [].
Olfaction Research
5-Cyclohexadecen-1-one plays a significant role in scientific research related to olfaction, the sense of smell. Studies have employed 5-Cyclohexadecen-1-one to investigate the neural mechanisms underlying odor perception and discrimination []. Researchers utilize 5-Cyclohexadecen-1-one's distinct odor profile to activate specific olfactory receptors and study their response patterns []. This research contributes to a deeper understanding of the olfactory system and its function.
Environmental Science
5-Cyclohexadecen-1-one has been employed in scientific research related to environmental science, particularly in studies investigating the presence and fate of synthetic musks in the environment []. Researchers use 5-Cyclohexadecen-1-one as a marker compound to track the environmental persistence and degradation of synthetic musks in various environmental compartments, such as water and soil []. This research provides valuable insights into the potential environmental impact of synthetic musks.
5-Cyclohexadecen-1-one is a macrocyclic ketone characterized by its unique structural framework, which includes a sixteen-carbon chain with a double bond and a ketone functional group. Its molecular formula is C₁₆H₂₈O, and it has a molecular weight of 236.40 g/mol. This compound is primarily recognized for its applications in the fragrance industry, where it serves as a key ingredient due to its pleasant aroma and stability. The compound is also known for its distinctive cyclic structure, which contributes to its unique physical and chemical properties .
While generally safe for its intended use in fragrances and cosmetics, 5-Cyclohexadecen-1-one can cause skin and eye irritation in concentrated forms []. Safety data sheets (SDS) from chemical suppliers typically recommend handling with gloves and eye protection [].
Data:
- No specific data on toxicity is publicly available. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before handling 5-Cyclohexadecen-1-one.
- Hydrogenation: The double bond in 5-cyclohexadecen-1-one can be hydrogenated to yield 5-cyclohexadecanone.
- Nucleophilic Addition: It can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.
- Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated compounds depending on the reaction conditions .
The synthesis of 5-cyclohexadecen-1-one typically involves several steps:
- Starting Material: The synthesis often begins with cyclododecanone.
- Chlorination: Cyclododecanone undergoes chlorination to yield 2-chlorocyclododecanone.
- Vinylation: This intermediate is then reacted with vinyl magnesium halide to produce 5-cyclohexadecen-1-one through a series of nucleophilic substitution reactions .
This multi-step process highlights the complexity involved in synthesizing this compound while showcasing its derivation from simpler cyclic ketones.
5-Cyclohexadecen-1-one finds applications across various industries:
- Fragrance Industry: It is primarily used as a fragrance ingredient due to its appealing scent profile.
- Cleaning Products: The compound is utilized in polishes, waxes, and cleaning agents owing to its stability and effectiveness.
- Biocides: Its antimicrobial properties make it suitable for use in disinfectants and pest control products .
Several compounds share structural similarities with 5-cyclohexadecen-1-one. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclohexadecene | Alkene | Lacks the ketone functional group |
| Cyclododecanone | Ketone | Shorter carbon chain compared to 5-cyclohexadecen-1-one |
| 2-Cyclododecanone | Ketone | Contains a different position of the carbonyl group |
| 5-Cyclohexadecanone | Saturated Ketone | Fully saturated version without double bond |
These comparisons highlight the uniqueness of 5-cyclohexadecen-1-one within the macrocyclic ketones category, particularly due to its specific double bond placement and functional groups that contribute to its distinctive properties and applications .
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1547 of 1604 companies (only ~ 3.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website








